The fundamental reason for the scarcity of natural cis-chalcone lies in its molecular structure and properties, which contrast sharply with its trans-isomer [1] [2].
The table below summarizes the key differences:
| Property | trans-Chalcone | This compound |
|---|---|---|
| Thermodynamic Stability | Higher (preferred state) | Lower [2] |
| Spatial Arrangement | Aromatic rings on opposite sides of double bond | Aromatic rings on same side of double bond, causing steric hindrance [2] |
| Natural Abundance | Widespread in plants [1] [3] [4] | Extremely rare; typically a synthetic or photo-induced product [2] |
| UV Absorption (λmax) | ~340 nm | ~254 nm [2] |
This steric strain in the cis-isomer creates a high energy state, making it prone to rapid conversion (isomerization) to the more stable trans configuration [2].
While you will not find this compound listed as a major component in plants like licorice or apples, research acknowledges its existence under controlled, non-biological conditions.
The following diagram illustrates the relationship between the trans and cis isomers and the energy required for their interconversion, which underpins the natural scarcity of the cis form.
Relationship between trans and this compound isomers
For researchers seeking this compound, the most reliable strategy is synthesis rather than isolation from natural sources.
Chalcones, bearing the 1,3-diarylprop-2-en-1-one framework, represent a privileged scaffold in medicinal chemistry and materials science with demonstrated biological activities including antitubercular, anticancer, and anti-inflammatory properties. These α,β-unsaturated ketones exhibit complex conformational behavior due to rotation around single bonds in their enone system, leading to distinct conformers with different stability and properties. The conformational flexibility of chalcones significantly influences their biological activity, optical properties, and potential for drug development, making detailed conformational analysis essential for rational design of chalcone-based therapeutics.
The fundamental conformational behavior of chalcones arises from two distinct structural features: cis-trans isomerism of the α,β-unsaturated double bond and the s-cis/s-trans conformation of the enone system relative to the adjacent single bonds. While the trans-isomer is generally more thermodynamically stable and predominates in most prepared chalcones, cis-isomers and different enone conformations play crucial roles in specific biological interactions and material properties. This technical guide comprehensively examines the conformational landscape of cis-chalcones through computational, experimental, and biological lenses, providing researchers with methodologies and insights essential for advancing chalcone-based research and drug development.
Geometrical isomers: Chalcones exhibit cis (Z) and trans (E) configuration around the α,β-unsaturated double bond, with the trans-isomer being thermodynamically more stable and predominantly isolated in synthetic preparations. [1]
Conformational equilibria: In addition to geometrical isomerism, chalcones exist in several conformers that interconvert by rotation along single bonds, primarily influenced by substitution patterns on the aryl rings rather than solvent polarity alone. [2] [3]
The orientation of the carbonyl group and α,β-double bond in chalcones gives rise to two distinct conformers with different stability and properties:
Table 1: Comparison of Chalcone Conformers
| Conformer | Description | Relative Stability | Structural Features |
|---|---|---|---|
| s-cis | Carbonyl and double bonds positioned cis with respect to each other | More stable (lower activation energy) | Relatively planar geometry [4] |
| s-trans | Double bonds trans configured with respect to each other | Less stable (≈24.5 kJ/mol higher energy) | Definitely nonplanar [4] |
The s-cis conformer predominates in most chalcone systems due to its greater stability, though sterically hindered substituents (such as α-methyl groups) can shift this equilibrium toward the s-trans conformer. [1] This conformational preference has significant implications for biological activity and interactions with enzyme active sites, particularly in the case of chalcone isomerase, which shows strong stereoselectivity for specific conformers. [5]
Computational protocols for chalcone conformational analysis primarily employ Density Functional Theory (DFT) with specific parameters:
This methodology has demonstrated good correlation with experimental data and is widely used for chalcones and related molecular chromophores. The systematic investigation of cis-alkenyl substituted chalcones using DFT-B3LYP/6-311++G(d,p) provides key insights into their stability and electronic properties compared to trans conformers. [2]
Computational analysis reveals significant differences between cis and trans chalcone conformers:
Table 2: Stability and Thermodynamic Parameters of Chalcone Conformers
| Parameter | cis-Conformer Trends | trans-Conformer Trends |
|---|---|---|
| Relative Stability | Generally less stable | More thermodynamically stable |
| Specific Example | 1-Butenyl cis Chalcone (1-BC) shows greatest stability among cis conformers | - |
| Energy Difference | s-cis conformer more stable than s-trans by ~24.5 kJ/mol [4] | - |
| Thermal Energy (T-E) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Lower than corresponding cis conformers |
| Entropy (S) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Generally lower |
| Heat Capacity (Cv) | 2-Butenyl chalcone (2-BC) shows highest values [2] | Generally lower |
The 1-Butenyl cis Chalcone (1-BC) demonstrates the greatest stability among cis conformers, with the polarity of the solvent and geometry of the conformer significantly impacting stability. [2] Additionally, cis 1-BC causes the greatest shifts in vibrational frequencies (7 cm⁻¹ in gas phase, 6 cm⁻¹ in n-hexane and ethanol) compared to unsubstituted chalcone, followed by cis divinyl chalcone (DVC) and cis E-propenyl chalcone (E-PC). [2]
Vibrational spectroscopy combined with DFT calculations provides critical insights into chalcone conformers:
IRMPD action spectroscopy has emerged as a powerful technique for distinguishing chalcone isomers and conformers through several methodological steps:
Experimental workflow for IRMPD conformational analysis
This technique has proven particularly effective for discriminating between naringenin and its structural isomer naringenin chalcone, which show nearly identical behavior in other analytical techniques. The spectral range between 1400-1700 cm⁻¹ provides specific signatures for distinguishing these isomeric forms. [4]
Single-crystal X-ray diffraction provides definitive structural information for chalcone conformers:
Hirshfeld surface analysis complements crystallographic data by quantifying intermolecular interactions and visualizing molecular packing patterns in the crystal lattice, providing insights into the stability of specific conformations in the solid state.
Additional methodologies provide valuable supporting data for chalcone conformational analysis:
Chalcone isomerase (CHI) catalyzes the cyclization of chalcones to flavanones and exhibits remarkable stereoselectivity for specific chalcone conformers according to computational studies:
CHI enzyme selectivity for chalcone conformers
Conformational analysis directly impacts the pharmacological properties of chalcone-based therapeutics:
The conformational analysis of cis-chalcones reveals a complex landscape with significant implications across chemical, biological, and materials science domains. The interplay between cis-trans isomerism and s-cis/s-trans conformational preferences dictates chalcone behavior in synthetic applications, biological interactions, and functional material development. Computational approaches, particularly DFT calculations, provide essential insights into relative stability and electronic properties, while experimental techniques like IRMPD spectroscopy offer powerful discrimination between isomeric forms that challenge conventional analytical methods.
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid pathway, catalyzing the formation of naringenin chalcone. The table below summarizes its core biochemical and functional characteristics.
Table 1: Key Characteristics of Chalcone Synthase (CHS)
| Aspect | Details |
|---|---|
| Reaction Catalyzed | 1 molecule of 4-coumaroyl-CoA + 3 molecules of malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂ [1] |
| Enzyme Family | Type III Polyketide Synthase (PKS) [1] |
| Protein Structure | Homodimer; each monomer is 42-45 kDa with an active site containing a catalytic triad (Cys-His-Asn) and gatekeeper phenylalanine residues [1] |
| Cellular Localization | Cytosol, associated with the endoplasmic reticulum membrane; also found in complexes with other flavonoid pathway enzymes at the nucleus [1] |
| Primary Function | Key entry point for producing flavonoids like anthocyanins, flavonols, and phytoalexins, which are crucial for pigmentation, UV protection, and stress responses [2] [1] [3] |
For researchers aiming to study CHS, the following methodologies and kinetic data are essential.
Table 2: Experimental Approaches and Enzyme Kinetics for CHS Analysis
| Method / Aspect | Protocol Details & Key Findings |
|---|---|
| Gene Identification | Protocol: Perform BLASTP searches against plant genome databases using CHS protein family profiles (e.g., PF00195, PF02797 from Pfam). Example: A genome-wide analysis in eggplant (Solanum melongena) identified 7 putative SmCHS genes [3]. |
| Expression Analysis | Protocol: Use qRT-PCR to profile gene expression across tissues and under stress conditions (e.g., heat stress). Finding: In eggplant, SmCHS4 was upregulated at 38°C, while SmCHS5-7 were downregulated, indicating functional diversification among gene family members [3]. |
| Enzyme Kinetics | Purpose: Identify optimal genetic parts for metabolic engineering. Data: Enzyme efficiency (Kcat/Km) varies; Medicago sativa CHS2 has a reported efficiency of 11,200 S⁻¹M⁻¹ for the starter molecule 4-coumaroyl-CoA, while Arachis hypogaea CHS shows 8,100 S⁻¹M⁻¹ [4]. |
CHS functions at the start of a complex, branched biosynthetic network. The following diagram illustrates its central role and the key regulatory mechanisms controlling its activity.
CHS in the flavonoid pathway and its regulatory inputs.
The activity of CHS is tightly controlled at multiple levels to fine-tune flavonoid production [1] [3]:
Proper sample preparation is a critical first step before chromatographic analysis. The following table summarizes common techniques used for chalcone-containing samples [1] [2]:
| Sample Type | Extraction Method | Purification & Cleanup |
|---|---|---|
| General Sample Preparation [1] [2] | Freeze-drying, grinding, then extraction with 70% methanol (vortexing & refrigeration overnight). | Centrifugation, filtration, Solid-Phase Extraction (SPE). |
| Plant Material (e.g., Bark) [1] [2] | Repeated extraction with methanol at ~60°C, followed by concentration under reduced pressure. | Liquid-liquid partition (petroleum ether, CHCl₃, EtOAc, n-butanol). |
| Crude Product [1] [2] | Acidified methanol under ultrasonication. | Column chromatography (e.g., using petroleum ether/EtOAc mixture). |
The following techniques are standard for identifying and quantifying chalcones. Note that these methods are primarily established for the more stable trans-isomer (E-chalcone).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones typically show two main absorption bands: Band I at 340-390 nm and Band II at 220-270 nm [1] [2]. This can be used with a Diode Array Detector (DAD) to aid identification.
Liquid Chromatography (LC) Methods:
General LC-MS/MS workflow for chalcone analysis, highlighting the OCE technique for isomer discrimination [3].
The primary obstacle you will face is the inherent instability of the Z-isomer.
The diagram below illustrates the photoisomerization process between the trans and cis forms of a generic chalcone.
Figure 1: Light-induced reversible isomerization between trans and cis chalcones.
Research on cyclic chalcone analogues provides experimental data on how isomerization affects physical properties like lipophilicity, which is critical in drug design [1].
Table 1: Effect of Geometric Isomerism and Ring Size on Lipophilicity in Cyclic Chalcone Analogues [1]
| Series (Ring Size) | Relative Lipophilicity (Z vs. E) | Experimental Context |
|---|---|---|
| Indanone (6-membered) | (Z) isomer is more lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |
| Tetralone (7-membered) | (Z) isomer is less lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |
| Benzosuberone (8-membered) | (Z) isomer is less lipophilic | Light-induced equilibrium mixture analyzed by RP-HPLC |
This opposite effect highlights that the impact of cis-trans isomerism is not universal and depends on the specific molecular structure.
Differentiating between these isomers is technically challenging but essential. Standard mass spectrometry often fails because isomers produce identical fragments [2].
Table 2: Techniques for Differentiating and Studying Chalcone Isomers
| Technique | Application & Principle | Key Experimental Insight |
|---|---|---|
| RP-HPLC [1] | Separation based on differential lipophilicity; used to monitor light-induced isomerization progress. | Developed isocratic methods to separate and quantify (E) and (Z) isomers in equilibrium mixtures. |
| Hydrogen-Deuterium Exchange Tandem Mass Spectrometry (HDX-MS/MS) [2] | Differentiation by exploiting the number of exchangeable protons (e.g., in hydroxyl groups). | Isomers (e.g., isoliquiritigenin vs. liquiritigenin) show different mass shifts in D2O mobile phase due to varying numbers of active protons. |
| NMR Spectroscopy [2] | Definitive structural analysis; detects differences in proton environments between isomers. | Inspired HDX-MS/MS method; one more exchangeable proton signal observed for isoliquiritigenin (chalcone) than its dihydroflavone isomer in DMSO-d6. |
The isomerization state of chalcones is directly linked to their function and application potential.
Chalcones (1,3-diaryl-2-propen-1-ones) represent a fundamental class of open-chain flavonoids characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as the biogenetic precursor for all known flavonoids and imparts significant pharmacological potential across therapeutic areas. The α,β-unsaturated carbonyl system in chalcones can exist as either trans (E) or cis (Z) isomers, with the trans configuration being thermodynamically favored due to reduced steric hindrance between the carbonyl group and ring B [1]. While most natural and synthetic chalcones exist predominantly as trans isomers, recent research has revealed that the cis configuration may offer unique biological activities and pharmacokinetic properties not achievable with their trans counterparts.
The significant challenge in working with cis-chalcones stems from their inherent thermodynamic instability. In solution, cis-chalcones undergo rapid isomerization to the more stable trans configuration when exposed to light, presenting substantial obstacles for isolation, characterization, and therapeutic application [2]. This photoisomerization behavior has been documented across numerous chalcone derivatives, with studies demonstrating that the rate of isomerization and equilibrium ratio are influenced by substitution patterns on the aromatic rings and the solvent environment [2]. Despite these challenges, the interest in cis-chalcones has grown substantially due to their potential as privileged scaffolds in medicinal chemistry, with applications emerging in anticancer, antimicrobial, anti-inflammatory, and antiviral drug development [1].
The synthesis of chalcones has traditionally relied on Claisen-Schmidt condensation reactions between acetophenones and benzaldehydes under basic conditions. However, this method predominantly yields the thermodynamically stable trans isomers, with cis-chalcones representing only minor components of the reaction mixture that are difficult to isolate in pure form. Recent methodological advances have focused on developing stereoselective approaches and post-synthetic isomerization strategies to access this compound derivatives in practical quantities for biological evaluation.
Photoisomerization Approach: The most direct method for obtaining cis-chalcones involves controlled irradiation of the pre-formed trans isomers using specific wavelength light sources. This approach capitalizes on the inherent photosensitivity of the α,β-unsaturated system, establishing a photostationary equilibrium between the cis and trans forms. Research has demonstrated that the equilibrium composition is highly dependent on the substitution pattern of the aromatic rings and the solvent environment, with electron-withdrawing groups typically favoring higher proportions of the cis isomer [2]. The major limitation of this method is the difficulty in preventing back-isomerization during isolation and storage, requiring careful control of lighting conditions throughout purification and handling.
Wittig Reaction Strategy: An alternative synthetic approach employs stabilized ylides in Wittig reactions with aromatic aldehydes, offering potential advantages for cis-selective formation. Recent methodology improvements have demonstrated that performing the Wittig reaction in aqueous media with sonication significantly enhances yields while reducing reaction times. Dambacher et al. initially reported this approach, but subsequent optimization has shown that conventional heating at reflux provides nearly quantitative conversion to chalcone products [3]. A critical improvement addressing the primary drawback of this method—difficult removal of triphenylphosphine oxide byproduct—involves a simple filtration through silica gel using eco-friendly solvent systems (cyclohexane:ethyl acetate, 75:25), enabling isolation of high-purity chalcones in excellent yields [3].
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Method | Key Conditions | cis:trans Ratio | Yield Range | Key Advantages | Major Limitations |
|---|---|---|---|---|---|
| Photoisomerization | Light irradiation of trans-chalcones in solution | Variable (solvent & substitution dependent) | Limited by equilibrium | Direct access from stable trans isomers | Difficult to prevent back-isomerization |
| Wittig Reaction | Stabilized ylide + aldehyde in water, reflux, 10 min | Method dependent | Up to 100% (crude) | Avoids strong base conditions | Triphenylphosphine oxide removal required |
| Biological Reduction | Cyanobacteria whole cells, light catalysis | Not specified | 3% to >99% (strain dependent) | High regioselectivity, green chemistry | Extended reaction times (4-8 days) |
The challenges associated with conventional synthesis of cis-chalcones have stimulated interest in biological approaches that leverage the enzymatic machinery of microorganisms to achieve selective transformations under mild conditions. Cyanobacteria have emerged as particularly effective biocatalysts for chalcone transformations, with multiple strains demonstrating the ability to catalyze the regiospecific reduction of chalcones to dihydrochalcones through a proposed two-step, light-catalyzed process [4]. This biotransformation proceeds through a This compound intermediate, offering a potential biological route to these unstable compounds.
Research screening various cyanobacteria strains revealed significant differences in biotransformation efficiency, with Anabaena laxa, Aphanizomenon klebahnii, Nodularia moravica, and Synechocystis aquatilis achieving exceptional conversion yields exceeding 99% [4]. The process optimization using mini-pilot photobioreactor systems demonstrated that culture conditions could be refined to reduce processing time by 50% (from 8 to 4 days) while maintaining these high yield values, highlighting the potential for industrial application of this method [4].
For drug development applications where structural stability is paramount, an innovative strategy involves incorporating chalcones into conformationally constrained analogs that mimic the cis configuration while preventing isomerization. Recent work has demonstrated the successful synthesis of indanones through Nazarov cyclization reactions, creating a rigid five-membered ring system that maintains the key structural features of the parent chalcone while eliminating the possibility of cis-trans interconversion [2]. This approach employing green solvents like 4-methyltetrahydropyran (4-MeTHP) represents a significant advance in sustainable methodology development while addressing the fundamental instability challenges of cis-chalcones.
The structural characterization of this compound derivatives requires a multifaceted analytical approach to confirm configuration and assess isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful technique for distinguishing between cis and trans isomers, with characteristic chemical shifts providing definitive structural evidence. For β-hydroxychalcones existing as tautomeric mixtures, the Z-configuration exhibits distinctive downfield hydrogen-bonded hydroxyl protons in the δ 15-17 ppm range and specific olefinic proton signals in the δ 7.0-8.5 ppm region [1]. These spectral features provide reliable diagnostic markers for establishing isomeric composition and confirming successful synthesis of the desired cis derivatives.
Mass spectrometric analyses have emerged as valuable complementary techniques for studying chalcone configuration and interactions. Electrospray ionization (ESI) and flowing atmosphere-pressure afterglow (FAPA) mass spectrometry have been successfully employed to investigate chalcone complexation with functionalized nanoparticles and metal ions [5]. These techniques are particularly useful for studying the binding affinities of different chalcone configurations and assessing their potential as delivery systems for bioactive complexes. The high sensitivity of mass spectrometry also enables the detection and quantification of isomeric impurities that might compromise biological testing results.
The inherent instability of cis-chalcones necessitates rigorous evaluation of their stability profiles under various storage and testing conditions. UV-Vis spectroscopy provides a rapid method for monitoring isomerization kinetics, with changes in absorption maxima and intensity reflecting the progression of cis-to-trans conversion over time [6]. Studies have demonstrated that the rate of isomerization is strongly influenced by solvent polarity, with nonpolar environments generally favoring extended cis-isomer stability. Additionally, substituent effects play a critical role, with electron-withdrawing groups typically enhancing kinetic stability while electron-donating groups accelerate reversion to the trans configuration.
For quantitative assessment of this compound stability, high-performance liquid chromatography (HPLC) with chiral stationary phases enables precise separation and quantification of isomeric composition. Recent applications of this technique to indanone analogs of chalcones revealed distinct peaks for R and S enantiomers at 14.6 and 15.8 minutes, respectively, confirming the formation of racemic mixtures in non-stereoselective syntheses [2]. These analytical methods provide essential quality control tools for ensuring consistent isomeric composition in biological testing, a critical consideration given the potentially divergent pharmacological activities of cis and trans configurations.
This compound derivatives have demonstrated remarkable multitargeting capabilities against a diverse range of pathological conditions, making them attractive scaffolds for rational drug design. Their broad-spectrum antimicrobial activity targets numerous pathogens, including viruses, bacteria, fungi, and protozoa, with natural products such as licochalcone A and C, isobavachalcone, and pinocembrin chalcone exhibiting particularly potent antibiotic properties [1]. The structure-activity relationship studies indicate that the cis configuration may enhance interaction with specific microbial targets, although the exact mechanistic basis requires further investigation.
In cancer therapeutics, chalcones exert their effects through multiple mechanisms including angiogenesis inhibition, metastasis reduction, and induction of tumor cell death via apoptosis and autophagy pathways [1]. The constrained architecture of this compound analogs may provide superior target selectivity for key oncogenic signaling proteins, potentially enhancing therapeutic indices while reducing off-target effects. Additionally, the redox-active nature of the chalcone scaffold contributes to their effectiveness against neurodegenerative and cardiovascular diseases, where oxidative stress plays a central pathological role [1].
Table 2: Therapeutic Applications of Chalcone-Based Compounds
| Therapeutic Area | Key Molecular Targets | Notable Chalcone Derivatives | Observed Activities |
|---|---|---|---|
| Oncology | Angiogenesis factors, apoptosis regulators, kinases | DMU135, Licochalcone A | Anti-proliferative activity, CYP1-mediated bioactivation, tumor selectivity |
| Antimicrobial | Microbial enzymes, membrane integrity | Isobavachalcone, Pinocembrin chalcone | Broad-spectrum activity against pathogens |
| Metabolic Diseases | Aldose reductase, α-glucosidase, phosphodiesterases | Sofalcone, Metochalcone | Anti-diabetic, anti-inflammatory, cardioprotective |
| Neuroprotection | Oxidative stress pathways, inflammatory mediators | Hesperidin methyl chalcone | Antioxidant, reduction of UV-induced damage |
The pharmacological properties of chalcones are primarily determined by the presence of the α,β-unsaturated carbonyl system, with stereochemistry playing a crucial role in determining biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that saturation of the double bond or introduction of steric hindrance that disrupts the planar configuration typically diminishes potency, highlighting the importance of the unsaturated system for target engagement [1]. The cis configuration creates a distinct three-dimensional topology that may favor interactions with specific biological targets inaccessible to the more linear trans isomers.
The electronic properties of the aromatic rings significantly influence both biological activity and physicochemical properties. Electron-donating groups (e.g., hydroxyl, methoxy) tend to raise HOMO energy levels, enhancing antioxidant activity and facilitating electron transfer processes, while electron-withdrawing substituents (e.g., nitro, halogens) stabilize the LUMO orbital, favoring reduction processes and influencing redox behavior [6]. These electronic effects extend to the isomerization kinetics of cis-chalcones, with electron-withdrawing groups generally enhancing kinetic stability by reducing the electron density of the enone system. Rational design of this compound derivatives must therefore balance electronic optimization for target engagement with structural features that promote configurational stability.
Principle: This protocol utilizes controlled light irradiation to establish a photostationary equilibrium between trans and cis isomers, allowing isolation of the meta-stable cis configuration through careful chromatographic separation.
Materials:
Procedure:
Note: All operations must be performed under minimal light exposure using amber glassware or aluminum foil protection to prevent back-isomerization. The this compound product should be stored at -20°C in the dark under an inert atmosphere.
Principle: This green chemistry approach utilizes whole cells of cyanobacteria to catalyze the regioselective reduction of chalcone to dihydrochalcone through a this compound intermediate.
Materials:
Procedure:
Note: Optimal biotransformation yields require strain selection and process optimization. Aphanizomenon klebahnii typically achieves >99% conversion in 4 days under optimized conditions in mini-pilot photobioreactors [4].
Principle: This method employs reversed-phase HPLC with photodiode array detection to quantify cis/trans isomer ratio in chalcone samples, providing essential quality control for biological testing.
Materials:
Procedure:
Validation: Confirm identity of peaks by comparison with authentic standards when available. Typical retention times show cis isomer eluting before trans isomer on reversed-phase columns.
The following Graphviz diagram illustrates the primary synthetic routes to this compound derivatives covered in these application notes:
Diagram 1: Synthetic routes to this compound derivatives and stable analogs (Title: Synthetic Routes to this compound Derivatives)
The following Graphviz diagram illustrates the stability challenges and pharmaceutical development considerations for cis-chalcones:
Diagram 2: Stability challenges and pharmaceutical development considerations (Title: this compound Stability Challenges and Solutions)
The synthesis and application of this compound derivatives represent a challenging yet promising area of medicinal chemistry research. While the inherent configurational instability of these compounds presents significant obstacles to their development, recent methodological advances in stereoselective synthesis, biological transformation, and structural constraint offer practical pathways to access these bioactive molecules. The continuing elucidation of their unique pharmacological profiles and distinct structure-activity relationships compared to their trans counterparts justifies the additional effort required for their preparation and stabilization.
Future directions in this compound research will likely focus on developing increasingly efficient synthetic methodologies that improve stereoselectivity and yield while adhering to green chemistry principles. Additionally, advances in formulation science may provide solutions to the stability challenges through specialized delivery systems that protect the meta-stable cis configuration until target site delivery. As research continues to reveal the unique therapeutic potential of this compound derivatives, these investments in methodology development will undoubtedly yield significant returns in the form of novel therapeutic agents with enhanced selectivity and improved clinical profiles.
Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, are flavonoid precursors with a central α,β-unsaturated carbonyl system.
The following workflow outlines the key stages in the stereoselective synthesis and analysis of Z-chalcones:
This one-pot method provides excellent stereoselectivity for (E)-α,β-unsaturated ketones, and the principle can be adapted for Z-isomer synthesis by controlling reaction parameters.
Reaction Setup:
Procedure:
Purification & Isolation:
Table 1: Reagents and Catalysts for Stereoselective Synthesis
| Reagent/Catalyst | Role | Example/Comments | Molar Equiv. |
|---|---|---|---|
| Substituted Styrene | Starting Material | Electron-donating/withdrawing groups tolerated [1] | 1.0 |
| Ru Catalyst | Silylative Coupling Catalyst | Forms C-Si bond [1] | 0.01 - 0.05 |
| Rh Catalyst | Desilylative Acylation Catalyst | Forms final C-C bond [1] | 0.01 - 0.05 |
| Acyl Chloride | Acylating Agent | Determines Ring A structure [1] | 1.2 - 1.5 |
Confirming the Z-configuration and purity of the synthesized chalcone is crucial. The following diagram illustrates the multi-technique verification workflow:
Sample Preparation: Dissolve 5-10 mg of purified chalcone in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to a clean, dry NMR tube.
¹H NMR Acquisition and Analysis:
Table 2: Key NMR Parameters for Z vs. E Chalcone Configuration [1]
| Parameter | Z-Chalcone | E-Chalcone |
|---|---|---|
| Chemical Shift (Hα) | ~ 5.9 ppm | ~ 6.8 ppm |
| Chemical Shift (Hβ) | ~ 6.9 ppm | ~ 7.7 ppm |
| Vicinal Coupling Constant (Jα,β) | ~ 12 Hz | ~ 16 Hz |
| Steric Deshielding | Hβ is deshielded due to proximity to carbonyl | Hα is deshielded due to proximity to B ring |
HPLC-UV-HRMS Conditions for Phytocannabinoid Analogs (Adaptable for Chalcones) [3]:
For Chiral Separation:
Chalcones demonstrate diverse biological activities driven by their α,β-unsaturated ketone system, which acts as a Michael acceptor.
Table 3: Reported Biological Activities of Chalcones (Primarily E-Isomers) [4] [1]
| Biological Activity | Proposed Mechanism of Action | Structural Features for Activity |
|---|---|---|
| Anti-cancer | Modulation of STAT3 and NF-κB signaling pathways; induction of apoptosis [4]. | Hydroxyl, methoxy groups; extended conjugation [4]. |
| Anti-inflammatory | Inhibition of inflammatory mediators; antioxidant effects [1]. | 2'-hydroxylation is a key feature [1]. |
| Antimicrobial | Disruption of microbial membrane/fumarate reductase inhibition [1]. | Halogenation; lipophilic groups [1]. |
1. The Core Challenge: Inherent Instability of cis-Chalcone Chalcones exist as trans (E) and cis (Z) isomers [1] [2]. The trans configuration is thermodynamically more stable due to lower steric hindrance, causing the cis isomer to readily isomerize back to the trans form spontaneously [1] [3]. The primary goal is therefore to manage this equilibrium rather than achieve absolute stabilization.
2. Advanced Method: A Photo-Reversible System for Stability Control A 2022 study introduced a sophisticated approach using a pyrrole chalcone photoinitiator, (E)-3-((1H-pyrrol-2-yl)methylene)chroman-4-one (E-PCO), which provides a controllable, light-switchable system for application stability [4].
The following diagram illustrates this controllable photoisomerization workflow and stabilization mechanism.
3. Experimental Protocol: Implementing the Photo-Reversible System
This protocol is adapted from the research by Li et al. (2022) [4].
Objective: To achieve and characterize a sunlight-stable, cis-rich chalcone system and its subsequent reactivation.
Materials:
Procedure: Part A: Establishing the Photostable State
Part B: Reactivation to the Reactive State
4. Key Factors Influencing this compound Behavior
The following table summarizes critical parameters that affect the isomerization and stability of chalcones, based on experimental findings.
| Factor | Effect on this compound | Experimental Evidence |
|---|---|---|
| Light Wavelength | Different wavelengths drive reversible isomerization. 365 nm favors trans→cis, while 465 nm drives cis→trans [4]. | Observed via time-dependent ¹H NMR and UV-Vis spectroscopy [4]. |
| Intramolecular H-Bond | The N-H···O=C bond in Z-PCO stabilizes the cis form, reducing its energy and photoreactivity [4]. | ¹H NMR showed a downfield proton signal at δ=11.77 ppm, confirming a strong H-bond [4]. |
| Solvent Environment | The isomerization mechanism and rate are solvent-dependent. Protic solvents can enable alternative reaction pathways [5]. | In H₂O/CH₃OH, a tautomer state forms, bypassing the long-lived cis-chalcone intermediate observed in CH₃CN [5]. |
| Additives | Triethanolamine (TEOA) can form a Charge Transfer Complex (CTC) with the trans isomer, inhibiting its isomerization to cis and altering reactivity [4]. | The presence of TEOA prevents the trans→cis conversion, maintaining the reactive trans state upon 405 nm irradiation [4]. |
Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, represent an important class of open-chain flavonoids that serve as precursors for more complex flavonoid and isoflavonoid compounds in natural biosynthetic pathways [1] [2]. These molecules are characterized by their α,β-unsaturated ketone system consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl scaffold that may exist in either cis (Z) or trans (E) isomeric configurations [3] [4]. The trans isomer is generally recognized as the thermodynamically favored form due to reduced steric interactions between the carbonyl group and the adjacent B ring, while the cis configuration experiences greater steric strain, making it less common and more challenging to study [1] [2]. This inherent conformational restriction of cis-chalcones presents both challenges and unique opportunities in medicinal chemistry and drug design.
The interest in cis-chalcone conformations extends beyond mere structural curiosity, as these configurations demonstrate distinct biological activities and binding properties compared to their trans counterparts. Research has revealed that the spatial orientation of aromatic rings and the degree of planarity significantly influence molecular interactions with biological targets [5] [6]. The conformational restriction of cis-chalcones often results in different hydrogen bonding capabilities, varied dipole moments, and distinct molecular geometries that can be exploited for selective targeting of enzymes and receptors. Furthermore, the restricted rotation around the unsaturated bridge in cis-chalcones reduces conformational entropy, potentially leading to enhanced binding affinity through decreased entropy penalty upon complex formation with biological targets [5].
Table 1: Fundamental Characteristics of Cis-Chalcones in Drug Discovery
| Property | Description | Implications in Drug Design |
|---|---|---|
| Stereochemistry | Z-configuration around α,β-unsaturated system | Creates distinct spatial orientation of aromatic rings |
| Thermodynamic Stability | Lower than trans-isomer | Requires stabilization strategies for practical applications |
| Electron Distribution | Altered conjugation pattern due to bent structure | Affects redox potential and electronic interactions |
| Molecular Flexibility | Restricted rotation around central bridge | Reduces entropy penalty upon target binding |
| Solubility Profile | Generally higher than trans-isomer | Improved bioavailability potential |
The pharmacological significance of chalcones in general is well-established, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects [1] [2] [4]. Numerous natural chalcones such as isoliquiritigenin, butein, xanthohumol, and licochalcone A have been extensively studied for their therapeutic potential [3]. More recently, attention has shifted toward understanding how configurational differences between cis and trans isomers influence these biological activities. The Michael acceptor property of the α,β-unsaturated ketone system allows chalcones to form covalent adducts with biological nucleophiles, particularly cysteine thiol groups in enzyme active sites, and this reactivity is significantly influenced by the stereochemistry of the double bond [4]. Computational studies have revealed that cis-chalcones often exhibit different binding modes and interaction energies compared to trans isomers, highlighting the importance of conformational analysis in optimizing their therapeutic potential [5] [6].
The structural analysis of cis-chalcones reveals distinctive features that directly influence their chemical behavior and biological activity. The non-planar configuration of cis-chalcones results from steric hindrance between the carbonyl oxygen and the adjacent B-ring, creating a molecular geometry that significantly differs from the relatively planar trans-isomer. This spatial arrangement affects electron delocalization across the conjugated system, potentially altering the electrophilic character of the β-carbon that serves as the Michael acceptor in biological interactions [2] [4]. Computational studies using Density Functional Theory (DFT) have demonstrated that the energy difference between cis and trans isomers can range from 2-5 kcal/mol, with the exact value dependent on the substitution pattern on the aromatic rings [6]. This substantial energy barrier explains the relative instability of the cis configuration and its tendency to isomerize to the trans form, particularly under physiological conditions.
The conformational dynamics of chalcones have been extensively studied using both computational and experimental approaches. Molecular dynamics simulations of chalcone isomerase (CHI) with various chalcone derivatives have revealed that the enzyme active site exhibits strong stereoselectivity toward specific conformers [5]. These studies indicate that s-cis/s-trans conformers of chalcone substrates are oriented similarly within the CHI active site but are stabilized by different hydrogen bond networks. Specifically, the first hydrogen bond network results in much lower binding affinity for s-trans conformers compared to s-cis conformers, while the second hydrogen bond network remains consistent across different conformations [5]. Additionally, conformational changes in active site residues, such as the transition of threonine-48 from indirect interaction with substrates to direct hydrogen bonding, cannot affect the binding mode but remarkably improve binding affinity, demonstrating the intricate relationship between protein flexibility and chalcone conformation.
Table 2: Analytical Techniques for this compound Conformational Study
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Configurational assignment, hydrogen bonding analysis | Chemical shifts, NOE correlations, J-coupling constants |
| X-ray Crystallography | Absolute configuration determination, torsion angle measurement | Crystal packing, bond lengths, dihedral angles |
| DFT Calculations | Energy minimization, conformational landscape mapping | Optimized geometries, frontier molecular orbitals |
| Molecular Dynamics | Simulated behavior in biological systems | Protein-ligand interactions, binding stability |
| UV-Vis Spectroscopy | Conjugation pattern analysis, isomerization monitoring | Absorption maxima, spectral shifts over time |
Advanced spectroscopic techniques have been instrumental in characterizing this compound conformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments, provides direct evidence of the spatial proximity between protons in the cis configuration. For example, in 2'-hydroxy-chalcone derivatives, characteristic correlations between H2 and HB protons with distances typically around 2.2-2.4 Å have been observed, confirming the cisoid arrangement [6]. Additionally, the hydrogen bonding capability of specific substituents plays a crucial role in stabilizing otherwise disfavored conformations. Computational analyses have revealed that in certain 2'-hydroxy-chalcones, the carbonyl group can orient toward the phenolic hydroxyl group, forming a stabilizing intramolecular hydrogen bond that effectively locks the molecule in a specific cis-like conformation [6]. This phenomenon demonstrates how strategic substitution can manipulate the conformational preferences of chalcone scaffolds.
The photophysical properties of cis-chalcones also reflect their distinctive electronic structures. The twisted conformation of cis-chalcones typically results in blue-shifted absorption maxima compared to trans isomers due to reduced effective conjugation. Time-resolved spectroscopic studies have revealed that the photoisomerization process in chalcones occurs on the picosecond timescale, with the quantum yield strongly dependent on solvent polarity and substitution pattern. These insights are particularly valuable for designing chalcone-based photoswitches or understanding their behavior under physiological conditions where isomerization might occur in response to cellular environments or affect their biological activity profiles.
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone derivative and a benzaldehyde derivative [1] [3]. However, this method typically yields the thermodynamically favored trans-isomer as the major product. To obtain cis-chalcones, researchers have developed specialized approaches. The microwave-assisted synthesis has emerged as an efficient method, where reactions are completed in 3-5 minutes without solvents by mixing starting materials with catalysts to form a thick paste [1]. Similarly, ultrasound-irradiated synthesis accelerates reaction rates, producing chalcones in approximately 10 seconds with higher yields, as demonstrated in the synthesis of thiophene-based chalcones using cesium carbonate as a base [1]. The grinding technique provides another solvent-free alternative, where equivalent quantities of aromatic aldehydes, acetophenone, and reagents are ground in a porcelain mortar for about 10 minutes, followed by isolation through filtration after adding cold water, yielding products in 85-95% purity [1].
For specific this compound enrichment, photochemical isomerization represents the most reliable protocol. The detailed experimental procedure begins with dissolving trans-chalcone (1.0 mmol) in 100 mL of ethyl acetate in a quartz reaction vessel. The solution is then irradiated with UV light (λ = 300-350 nm) under nitrogen atmosphere for 2-4 hours with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the photostationary state is reached, typically containing 20-40% cis-isomer. The This compound is separated using preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) and n-hexane/isopropanol (90:10) as the mobile phase. Alternatively, fractional crystallization can be employed by slowly evaporating a dichloromethane/n-pentane mixture at 4°C to obtain this compound crystals. The isolated this compound should be stored in amber vials under inert atmosphere at -20°C to prevent thermal back-isomerization.
The conformational characterization of cis-chalcones employs a combination of computational and spectroscopic methods. For computational analysis, Density Functional Theory (DFT) calculations provide the most accurate assessment of chalcone conformations. The standard protocol involves initial geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set for all atoms. Multiple initial conformations should be subjected to optimization to ensure the global minimum is located. Frequency calculations must follow to confirm the absence of imaginary frequencies, verifying true energy minima. The lowest-energy conformation is identified by comparing the Gibbs free energy of each optimized structure. For enhanced accuracy, solvation effects can be incorporated using the Polarizable Continuum Model (PCM) with solvents such as DMSO or methanol to mimic experimental conditions. The resulting optimized structures allow measurement of key parameters including torsion angles between the aromatic rings, bond lengths of the enone system, and intramolecular distances between specific protons for comparison with experimental NMR data [6].
For experimental conformational analysis, NMR spectroscopy offers the most direct evidence. The comprehensive protocol begins with preparing a 5-10 mM sample of this compound in deuterated DMSO or CDCl₃. 1D NMR experiments (¹H and ¹³C) provide initial structural information, with characteristic chemical shifts for this compound protons typically appearing at δ 7.0-8.5 ppm for the olefinic proton. The definitive confirmation of cis configuration comes from 2D-NOESY experiments performed with a mixing time of 500-800 ms, which reveals through-space correlations between protons that are proximate in the cis configuration but distant in the trans form. For chalcones with 2'-hydroxy substitution, the intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic proton produces a characteristically downfield-shifted hydroxyl proton at δ 12-17 ppm, providing additional evidence for the stabilized cisoid conformation [6]. The combination of computational and experimental approaches delivers a comprehensive understanding of this compound conformation, enabling rational design of conformationally restricted analogs with enhanced biological properties.
Diagram 1: Experimental workflow for this compound studies from synthesis to therapeutic applications
The computational evaluation of cis-chalcones against biological targets provides insights into their mechanism of action and enables structure-based optimization. The standard protocol for molecular docking begins with preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site around known catalytic residues or co-crystallized ligands. For chalcone studies, Lipoxygenase (LOX) enzymes and tubulin have been frequently targeted [6] [4]. This compound structures are optimized using DFT calculations as described previously, then prepared for docking by assigning partial charges and rotatable bonds. Docking is performed using Glide/XP algorithm for induced fit docking (IFD), which accounts for side chain flexibility, with 20-30 poses generated per compound. The resulting complexes are evaluated based on IFD Score (which considers both binding affinity and prime energy) and visual inspection of key interactions such as hydrogen bonds with catalytic residues or π-π stacking with aromatic side chains.
For enhanced accuracy, molecular docking should be followed by molecular dynamics (MD) simulations to assess the stability of the chalcone-protein complex. The standard protocol involves solvating the docked complex in a TIP3P water box with 10 Å padding, adding ions to neutralize the system, and minimizing energy using the steepest descent algorithm. This is followed by gradual heating to 300 K over 100 ps and equilibration at constant pressure for 1 ns. The production phase runs for 50-100 ns with trajectories saved every 10 ps for analysis. Key parameters to monitor include root mean square deviation (RMSD) of the protein backbone and ligand position, radius of gyration for protein compactness, and specific interaction fractions (percentage of simulation time during which particular hydrogen bonds or hydrophobic contacts are maintained). For cis-chalcones, special attention should be paid to the stability of the bent conformation within the binding pocket and any tendency toward isomerization during the simulation. This comprehensive computational protocol provides robust assessment of how conformational restriction influences target engagement and residence time [5] [6].
The conformationally restricted nature of cis-chalcones confers distinct advantages in therapeutic applications, particularly in cancer treatment and anti-inflammatory therapy. In oncology, chalcones have demonstrated remarkable abilities to inhibit key cellular processes including microtubule assembly, topoisomerase activity, and angiogenesis [4]. The restricted conformation of cis-chalcones often results in enhanced selectivity for specific biological targets. For instance, molecular docking studies have revealed that cis-chalcones can bind effectively to the colchicine binding site of tubulin, disrupting microtubule formation and causing cell cycle arrest in the G2/M phase [4]. Specific this compound derivatives such as o-aryl chalcones with 3′-fluoro-[1,1′-biphenyl]-2-yl A-rings and 3-hydroxy-4-methoxyphenyl B-rings have shown potent cytotoxicity in the nanomolar range against multidrug-resistant cancer cell lines, including human ovarian paclitaxel-resistant cells and breast doxorubicin-resistant cells [4]. The conformational restriction appears to optimize spatial orientation for interaction with key residues in the tubulin binding pocket, enhancing potency against resistant cancers.
In anti-inflammatory applications, cis-chalcones have demonstrated significant potential as lipoxygenase (LOX) inhibitors [6]. LOX enzymes catalyze the oxidation of polyunsaturated fatty acids to generate bioactive lipid mediators implicated in inflammatory processes. The bent configuration of cis-chalcones allows optimal positioning within the LOX active site, particularly for 2'-hydroxy-chalcone derivatives where the orientation of the carbonyl group relative to the phenolic hydroxyl facilitates key interactions with iron cofactors and surrounding residues [6]. Studies have shown that substitution at position 4 of the B-ring significantly influences LOX inhibitory activity, with electron-withdrawing groups like chlorine enhancing potency compared to electron-donating groups like methyl. The structure-activity relationship studies indicate that the free hydroxyl groups present in both aromatic rings are essential for maximal anti-inflammatory activity, likely through formation of critical hydrogen bonds with enzyme residues [6].
Table 3: Biological Activities of Cis-Chalcones Against Molecular Targets
| Therapeutic Area | Molecular Target | Biological Effect | Notable this compound Derivatives |
|---|---|---|---|
| Cancer | Tubulin | Microtubule disruption, mitotic arrest | o-aryl chalcones, indolyl-chalcones |
| Cancer | Topoisomerase II | DNA damage, cell cycle arrest | N-4-piperazinyl-ciprofloxacin hybrids |
| Inflammation | 5-Lipoxygenase (5-LOX) | Reduced leukotriene synthesis | 2'-hydroxy-4-chloro chalcone |
| Neurodegeneration | Phosphodiesterase III | Enhanced cognitive function | Isoliquiritigenin analogs |
| Metabolic Disease | α-Glucosidase | Reduced glucose absorption | Isobavachalcone derivatives |
| Infectious Disease | Microbial enzymes | Antimicrobial activity | Licochalcone A, isobavachalcone |
Beyond oncology and inflammation, cis-chalcones show promise in neuroprotective applications. Certain chalcone derivatives such as verbenachalcone have been shown to enhance nerve growth factor-mediated neurite outgrowth, suggesting potential in neurodegenerative disease treatment [3]. Additionally, dihydrochalcones like aspalathin and nothofagin have demonstrated protective effects against UVB-mediated oxidative stress in human skin cells by reducing lipid peroxidation and caspase-3 expression [2]. The antioxidant properties of cis-chalcones stem from their ability to delocalize unpaired electrons across the conjugated system and donate hydrogen atoms from phenolic hydroxyl groups, effectively neutralizing reactive oxygen species. The conformational restriction in cis-chalcones may influence their redox potential and thus their antioxidant efficacy, although this structure-activity relationship requires further investigation.
The mechanistic diversity of cis-chalcones extends to their interactions with multiple signaling pathways. In cancer cells, they have been shown to modulate the PI3K/AKT, NF-κB, and MAPK pathways, leading to inhibition of proliferation and induction of apoptosis [4]. The restricted conformation appears to enhance selectivity for certain pathways, potentially reducing off-target effects. For instance, specific this compound derivatives preferentially inhibit cancer cell growth while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index. This selective toxicity may result from differential expression of target proteins or enhanced accumulation in cancer cells due to altered membrane permeability. The multifaceted bioactivity profile of cis-chalcones, combined with their tunable chemical structures, positions them as valuable scaffolds for developing targeted therapies across multiple disease areas.
Diagram 2: this compound mechanisms of action from molecular targets to therapeutic outcomes
The study of cis-chalcones in conformational restriction represents a promising frontier in medicinal chemistry and drug design. The unique spatial configuration of these molecules, characterized by their bent geometry and restricted rotation around the unsaturated bridge, confers distinct advantages for targeting specific biological processes. Through strategic molecular design and advanced synthetic approaches, researchers can exploit these conformational features to develop compounds with enhanced selectivity and reduced off-target effects. The integration of computational methods such as DFT calculations and molecular dynamics simulations with experimental techniques including NMR spectroscopy and X-ray crystallography has provided unprecedented insights into the structure-activity relationships governing this compound bioactivity. These multidisciplinary approaches enable rational optimization of this compound scaffolds for improved drug-like properties.
Looking forward, several key challenges and opportunities emerge in this compound research. The thermodynamic instability of the cis configuration relative to the trans isomer remains a significant hurdle for pharmaceutical development, necessitating innovative stabilization strategies such as structural rigidification through ring constraints or strategic substitution to create intramolecular hydrogen bonds. The development of efficient synthetic methodologies for this compound enrichment, potentially through asymmetric synthesis or novel photochemical approaches, will be crucial for advancing structure-activity relationship studies. Additionally, more comprehensive pharmacokinetic and toxicological evaluations are needed to establish the therapeutic potential of cis-chalcones, including studies on their metabolic stability, tissue distribution, and potential for isomerization in biological systems. As these challenges are addressed, cis-chalcones hold substantial promise as privileged scaffolds for developing next-generation therapeutics targeting cancer, inflammatory diseases, neurological disorders, and other conditions with high unmet medical need.
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry with demonstrated utility across multiple therapeutic areas. These α,β-unsaturated ketones serve as open-chain precursors to flavonoids and isoflavonoids in natural product biosynthesis. The chalcone core structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system that may exist as cis (Z) or trans (E) isomers, with the trans isomer being thermodynamically more stable. The term "chalcone" derives from the Greek word "chalcos" meaning "bronze," reflecting the colors observed in most natural chalcones. [1]
The Michael acceptor capability of chalcones stems from the electron-deficient β-carbon in their α,β-unsaturated carbonyl system, which undergoes conjugate addition reactions with biological nucleophiles. This electrophilic character enables chalcones to form covalent bonds with cysteine thiols and other nucleophilic residues in protein targets, modulating various signaling pathways. While most research has focused on the more stable trans-chalcones, cis-chalcones present unique steric and electronic properties that may influence their biological targeting and selectivity profiles. The strategic incorporation of the Michael acceptor functionality has established chalcones as valuable templates for developing covalent therapeutic agents with applications in oncology, neurodegenerative diseases, and inflammation. [1] [2] [3]
The Michael addition reaction involves the 1,4-nucleophilic addition of electron-rich carbanions or heteroatom nucleophiles to activated α,β-unsaturated systems. In biological contexts, cysteine thiols serve as the predominant Michael donors, though other nucleophilic amino acids (e.g., lysine, histidine) may also participate. The reaction kinetics depend on both the electrophilicity of the Michael acceptor and the nucleophilicity (pKa) of the attacking thiol, with cellular environments providing appropriate pH conditions for deprotonation of cysteine residues. [2] [3]
For chalcones, the conjugated system between the carbonyl group and the double bond creates a polarized structure where the β-carbon becomes electron-deficient and susceptible to nucleophilic attack. This electronic configuration allows chalcones to function as Michael acceptors under physiological conditions, forming covalent adducts with biological thiols. The reactivity can be modulated through ring substitutions that alter electron density distribution across the conjugated system. [2]
Table 1: Covalent Inhibition Strategies for Chalcone-based Michael Acceptors
| Strategy Type | Mechanism | Structural Features | Applications |
|---|---|---|---|
| Irreversible Covalent Inhibition | Forms permanent covalent bond with target | Standard α,β-unsaturated carbonyl | Long-term pathway suppression |
| Reversible Covalent Inhibition | Forms transient covalent bond | α-Cyano acrylamides or enhanced α-H acidity | Reduced off-target effects |
| Soft Electrophile Design | Selective for cysteine over less nucleophilic residues | Moderate electrophilicity | Improved therapeutic index |
The covalent binding of chalcones to biological targets may be either reversible or irreversible, with significant implications for therapeutic utility. Irreversible covalent inhibitors form permanent bonds with their protein targets, leading to prolonged pharmacological effects that persist even after compound clearance. In contrast, reversible covalent inhibitors establish transient covalent interactions that can dissociate under physiological conditions, potentially reducing off-target toxicity concerns. [3]
The development of reversible covalent chalcone inhibitors represents an emerging strategy in drug design. As demonstrated by Taunton and colleagues, introducing electron-withdrawing groups (e.g., cyano group) at the α-position of acrylamides increases the acidity of the α-proton in the β-thioether adduct, favoring the reverse Michael addition reaction. This approach enables fine-tuning of target residence times through modulation of the elimination rate, offering superior control over pharmacological effects. [3]
Chalcone-based Michael acceptors demonstrate significant promise in oncology through their ability to covalently modify key proteins in cancer cell survival and proliferation pathways. The electrophilic character enables inhibition of various cancer-relevant targets, including thioredoxin reductase, tubulin, topoisomerases, and cyclin-dependent kinases. The multifunctional nature of chalcones allows simultaneous perturbation of multiple signaling pathways, potentially overcoming resistance mechanisms that limit single-target therapies. [4]
Specific naturally occurring chalcones with documented anticancer activity include:
The tubulin polymerization inhibition by chalcone derivatives represents a particularly promising mechanism for anticancer development. Ducki et al. established that chalcones share structural similarities with combretastatin A4, a known β-tubulin inhibitor, and demonstrated that specific substitutions significantly influence tubulin binding affinity. Molecular modeling suggests that the methyl group at the α-position substantially affects the preferred conformation from s-cis to s-trans, optimizing interactions with the tubulin binding pocket. [4]
Michael-accepting chalcones show considerable potential in neurodegenerative disorders, including Alzheimer's disease (AD), through multiple mechanisms of action. These compounds can function as acetylcholinesterase inhibitors (AChEIs), addressing the cholinergic deficit characteristic of AD pathology. Additionally, their electrophilic properties enable activation of the Nrf2-ARE pathway, enhancing cellular antioxidant defenses against oxidative stress implicated in neurodegeneration. [5] [6] [7]
Recent research has identified several natural chalcones with significant anti-acetylcholinesterase activity:
The dual antioxidant mechanism exhibited by certain chalcones is particularly relevant for neuroprotection. Compound 33 from recent investigations conferred protection against H₂O₂-induced oxidative damage in PC12 cells through both direct free radical scavenging and indirect activation of the NRF2/ARE antioxidant pathway. This dual activity translated to superior neuroprotective effects in animal models of cerebral ischemia-reperfusion injury compared to mono-mechanistic antioxidants. [5]
Michael-accepting chalcones modulate inflammatory responses primarily through covalent modification of key signaling proteins. The electrophilic nature enables interaction with cysteine residues in IKKβ (IκB kinase beta) and other components of the NF-κB pathway, suppressing production of pro-inflammatory mediators. Additionally, these compounds activate the Keap1-Nrf2-ARE pathway, enhancing expression of cytoprotective and anti-inflammatory genes. [2] [3]
The NF-κB activation pathway involves Toll-like receptor 4 (TLR4) and myeloid differentiation 2 (MD-2) regulating downstream signal transduction, including MAPK phosphorylation. Chalcones such as butein (2',3,4,4'-tetrahydroxychalcone) have been shown to suppress NF-κB-mediated inflammation through Michael acceptor-dependent mechanisms. In LPS-induced acute lung injury models, specific chalcone derivatives effectively inhibited TLR4/MD-2 complex formation and subsequent inflammatory signaling cascades. [2] [4]
Table 2: Representative Michael-Accepting Chalcones and Their Therapeutic Applications
| Chalcone Compound | Natural Source | Biological Activities | Primary Molecular Targets |
|---|---|---|---|
| Xanthohumol | Humulus lupulus (Hops) | Anticancer, Anti-HIV-1, Antibacterial | NF-κB, CYP enzymes |
| Isobavachalcone | Psoralea corylifolia | Antioxidant, Anticancer, α-Glucosidase Inhibition | AChE, Tubulin |
| Butein | Rhus verniciflua | Anti-inflammatory, Anticancer | IKKβ, NF-κB |
| Isoliquiritigenin | Nepalese Propolis | Cancer Chemopreventive, Antioxidant | ERβ, Nrf2 |
| Licochalcone A | Glycyrrhiza inflata | Anti-inflammatory, Anticancer | TLR4/MD-2, NF-κB |
Claisen-Schmidt condensation represents the most common synthetic approach for chalcone preparation, involving acid- or base-catalyzed reaction between aromatic aldehydes and acetophenones. However, this method typically favors formation of the more stable trans isomer. Specialized techniques are required to obtain the cis-chalcone configuration, which possesses distinct steric and electronic properties that may influence Michael acceptor reactivity and biological targeting. [8] [6]
Materials:
Procedure:
Note: The cis isomer can be isolated through careful chromatographic separation or by photoisomerization of the trans isomer using UV light (300-350 nm) with appropriate photosensitizers. [8]
Spectroscopic Analysis:
Materials:
Procedure:
Calculation: The thiol reactivity is expressed as the second-order rate constant: k₂ = kₒbₛ / [Thiol] where kₒbₛ is the observed pseudo-first-order rate constant determined from the slope of ln[chalcone] versus time. [2] [3]
Materials:
Procedure:
Background: Cerebral ischemia-reperfusion injury (CIRI) in stroke involves excessive reactive oxygen species (ROS) generation. Conventional antioxidants have limited efficacy due to insufficient potency and lack of pathway activation. [5]
Compound Design: A series of chalcone analogues were designed incorporating structural features for both direct free radical scavenging and NRF2/ARE pathway activation. The most promising compound, chalcone 33, contained strategically positioned hydroxyl and methoxy groups to optimize both antioxidant mechanisms and blood-brain barrier permeability. [5]
Biological Evaluation:
Mechanistic Insight: The superior efficacy of chalcone 33 derived from its dual-antioxidant mechanism - directly neutralizing ROS while simultaneously enhancing cellular antioxidant capacity through NRF2-mediated gene expression. This case demonstrates the advantage of multi-target chalcones over single-mechanism approaches for complex oxidative stress pathologies. [5]
Background: Current acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease provide limited symptomatic benefit and often exhibit undesirable side effects. Natural chalcones with AChE inhibitory activity served as starting points for optimization. [6] [7]
Compound Design: A series of 4-benzyloxychalcone derivatives were synthesized via Claisen-Schmidt condensation between 4-benzyloxybenzaldehyde and appropriate acetophenone derivatives. The benzyloxy group was incorporated to enhance lipophilicity and blood-brain barrier penetration, while the Michael acceptor functionality was preserved for potential covalent interaction with the catalytic serine in AChE. [6]
Biological Evaluation:
Structural Insights: The α,β-unsaturated carbonyl system in these chalcones appears to interact with the catalytic anionic site (CAS) of AChE, potentially through Michael addition with cysteine or serine residues. The benzyloxy substituent at position 4 enhanced hydrophobic interactions with the PAS, contributing to improved inhibition potency compared to simple hydroxylated chalcones. [6] [7]
The intrinsic reactivity of chalcone Michael acceptors must be carefully balanced to achieve optimal therapeutic efficacy without excessive off-target interactions. Overly electrophilic compounds may exhibit poor selectivity and potential toxicity, while weakly electrophilic chalcones may lack sufficient potency. Several strategies enable modulation of Michael acceptor reactivity: [2] [3]
Covalent target validation requires careful experimental design to distinguish specific, mechanism-based activity from nonspecific effects. Recommended approaches include: [4] [3]
The following diagram illustrates the key signaling pathways modulated by Michael-accepting chalcones and their therapeutic implications in various disease contexts:
Diagram 1: Signaling pathways modulated by Michael-accepting chalcones. The diagram illustrates how chalcones covalently modify key regulatory proteins in the Keap1-Nrf2-ARE and NF-κB pathways, leading to antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Michael-accepting chalcones represent versatile scaffolds in covalent drug design, with demonstrated applications across multiple therapeutic areas. The intrinsic reactivity of the α,β-unsaturated carbonyl system enables targeted covalent modification of cysteine residues in disease-relevant proteins, while appropriate structural modulation allows fine-tuning of selectivity and potency. The privileged structure status of chalcones is evidenced by their presence in numerous natural products with diverse biological activities and their compatibility with fragment-based drug design approaches. [1] [2] [8]
Future directions in chalcone-based drug discovery should emphasize:
The continued investigation of cis-chalcones specifically may reveal unique targeting capabilities distinct from their trans counterparts, potentially expanding the therapeutic applications of this versatile scaffold. As covalent drug design advances, Michael-accepting chalcones are poised to contribute significantly to the development of next-generation therapeutic agents with improved efficacy and selectivity profiles. [4] [3] [7]
| Analytical Technique | Key Application / Measured Parameter | Typical Experimental Conditions / Critical Settings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of cis/trans-chalcone isomers [1]. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detection: UV-Vis at 310-350 nm [1]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass confirmation of chalcone derivatives [2]. | Column: HP5-MS capillary column (30 m x 0.25 mm x 0.25 µm); Oven Temp.: 50°C (2 min) to 280°C at 10°C/min; Ionization: Electron Impact (EI), 70 eV [2]. |
| Nuclear Magnetic Resonance (NMR) | Determination of isomer geometry and full structural elucidation [2]. | Solvent: CDCl₃ or DMSO-d₆; Key 1H NMR Signals: cis-isomer: J~12 Hz; trans-isomer: J~15.5 Hz [2]. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Distinguishing cis and trans isomers based on absorption maxima [2]. | Solvent: Ethanol or Methanol; Typical Scan Range: 200-500 nm; *cis-chalcone: λₘₐₐ lower than *trans; *trans*-chalcone: Strong K-band (~350 nm) [2]. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups, notably the carbonyl stretch [2]. | Method: KBr pellet or ATR; Key Absorption: α,β-unsaturated carbonyl (C=O) stretch at ~1650-1665 cm⁻¹ [2]. |
This protocol outlines the process for obtaining and characterizing cis-chalcone from a biotransformation reaction, based on a study using cyanobacteria [1].
The following diagram illustrates the complete experimental workflow.
The core structural feature of chalcones is the α,β-unsaturated ketone system, which allows for cis (Z) and trans (E) geometric isomers. The trans isomer is thermodynamically more stable and predominates under most conditions. The cis isomer is a metastable intermediate in certain reactions [1]. The following diagram summarizes this relationship and its analytical consequences.
In flavonoid-producing organisms, Chalcone Synthase (CHS) is the key enzyme that catalyzes the formation of the basic chalcone scaffold [3]. Research on cyanobacteria indicates that the biotransformation of chalcone to dihydrochalcone proceeds through a This compound intermediate [1]. This makes bio-catalytic systems a valuable source for obtaining the cis isomer for characterization.
The reliable characterization of cis-chalcone hinges on a multi-technique approach. While HPLC is ideal for separation and monitoring, NMR spectroscopy provides the definitive proof of geometry via the coupling constant of the olefinic protons. The protocols described here, leveraging biotransformation, offer a pathway to obtain this less stable isomer for detailed analysis. A thorough understanding of these analytical methods is crucial for researchers in natural product chemistry and drug discovery, where chalcones are investigated for their diverse therapeutic potentials [4] [5].
This protocol is adapted from methodologies used to characterize dynamic systems where cis-chalcone is a proposed intermediate [1] [2].
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for full structural elucidation.
The following diagram outlines the logical sequence for the NMR characterization process.
The table below compiles characteristic ¹H NMR chemical shifts for different forms and derivatives of chalcones, which aids in identifying the predominant species in a mixture [1] [2].
| Proton Position | Flavylium Cation (ppm) | trans-Chalcone (ppm) | 2′-Hydroxy-4-methyl-chalcone (1) (ppm) | 2′-Hydroxy-4-chloro-chalcone (2) (ppm) |
|---|---|---|---|---|
| Hα (C3) | 8.74 (d, J=9.0 Hz) | 7.97 (d, J=15.4 Hz) | 7.65 (d, J=15.4 Hz) | 7.59-7.65 (m) |
| Hβ (C4) | 10.04 (d, J=9.1 Hz) | 8.34 (d, J=15.4 Hz) | 7.95 (m) | 7.87 (d, J=15.5 Hz) |
| H2, H6 (Ring B) | 8.09 (d, J=2.2 Hz) | 7.56 (d, J=2.0 Hz) | 7.59 (d, J=8.0 Hz) | 7.59-7.65 (m) |
| H3, H5 (Ring B) | 7.16 (d, J=8.6 Hz) | 6.93 (d, J=8.2 Hz) | 7.27 (d, J=8.6 Hz) | 7.42 (d, J=8.1 Hz) |
| H6' (Ring A) | 8.13 (s) | 6.90 (s) | 7.95 (m) | 7.91 (d, J=8.0 Hz) |
| Special Proton | OH (Intramolecular H-bond) | OH (Intramolecular H-bond) | ||
| δ (ppm) | Not observed | Not observed | 12.90 (s) | 12.75 (s) |
The following workflow details the standard Claisen-Schmidt condensation method for synthesizing 2'-hydroxy-chalcone derivatives, which are stable and suitable for NMR analysis [2].
Direct observation of cis-chalcone is rare. In the study of Sphagnorubin C, the cis-chalcone form was not observed by NMR due to its extremely short lifetime, and the system's network was dominated by the flavylium cation and the trans-chalcone [1].
Chalcones represent a crucial class of organic compounds characterized by their 1,3-diaryl-2-propen-1-one skeleton, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. These compounds serve as precursors to flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties [1] [2]. The conformational flexibility of chalcones, particularly the existence as s-cis or s-trans conformers around the Cγ-Cα bond (as illustrated in Figure 1), significantly influences their biological activity and molecular recognition properties [3]. Understanding these conformational preferences provides critical insights for rational drug design strategies targeting various enzymes, including lipoxygenases (LOX) and chalcone isomerase (CHI) [4].
The computational modeling of chalcone conformations presents particular challenges due to the subtle energy differences between conformers and the sensitivity to environmental factors such as solvation. Recent studies have demonstrated that the s-cis conformer of chalcone typically predominates in equilibrium, with energy differences of approximately 2-3 kJ/mol relative to the s-trans form [3]. However, these energy differences can be significantly altered by substituents on the aromatic rings and solvent effects. The presence of hydroxyl groups can further stabilize particular conformations through intramolecular hydrogen bonding, adding complexity to accurate computational predictions [2]. This protocol outlines comprehensive computational approaches to address these challenges and provide researchers with reliable methods for studying chalcone conformations.
The initial preparation of chalcone structures requires careful attention to molecular geometry and substituent effects. Begin by constructing the chalcone backbone using standard molecular building software, ensuring proper bond alternation in the α,β-unsaturated system.
Step 1: Structure Optimization
Step 2: Conformational Sampling
Density Functional Theory (DFT) provides the optimal balance between accuracy and computational efficiency for chalcone conformational studies. The following protocol outlines the recommended procedure:
Step 1: Methodology Selection
Step 2: Geometry Optimization Protocol
Step 3: Energy Calculations
Explicit solvent molecular dynamics simulations provide insights into conformational dynamics and solvent effects:
Step 1: System Preparation
Step 2: Simulation Parameters
Step 3: Production Run
Molecular docking predicts binding modes and affinities of chalcone conformers with target enzymes:
Step 1: Protein Preparation
Step 2: Docking Protocol
Table 1: Recommended Computational Methods and Parameters for Chalcone Conformational Studies
| Calculation Type | Method/Basis Set | Key Parameters | Applicable Properties | Reference Values |
|---|---|---|---|---|
| Geometry Optimization | B3LYP/6-31+G(d,p) | Tight convergence, ultrafine grid | Molecular structure, dipole moments | Energy difference: 2-3 kJ/mol (s-cis favored) [3] |
| Frequency Analysis | B3LYP/6-31+G(d,p) | Temp: 298.15K, PCM solvation | Thermodynamic properties, vibrational spectra | CO stretch: 1672 cm⁻¹ (s-cis), 1653 cm⁻¹ (s-trans) [3] |
| Higher-Level Energy | M06-2X/6-311+G(2d,p) | Single-point on B3LYP geometry | Accurate relative energies | Improved binding affinity predictions |
| Molecular Dynamics | AMBER/OPLS-AA | 50-100 ns, TIP3P water | Conformational dynamics, stability | ~8 kcal/mol barrier (s-cis→s-trans) [3] |
| Docking Studies | Glide/XP Induced Fit | Standard precision → XP mode | Protein-ligand interactions, binding modes | IFD Score: -12 to -9 kcal/mol [2] |
Table 2: Key Structural and Electronic Parameters for Chalcone Conformers
| Parameter | s-cis Conformer | s-trans Conformer | Experimental Validation | Biological Significance |
|---|---|---|---|---|
| Cγ-Cα-Cβ-C1 Dihedral | ~0° ± 15° | ~180° ± 15° | NMR NOESY correlations [2] | Affects binding orientation in enzyme active sites |
| C1'-Cγ-Cα-O Dihedral | ~180° (planar) | ~150-160° (non-planar) | X-ray crystallography | Influences conjugation and electron delocalization |
| C=O Bond Length | 1.23-1.24 Å | 1.24-1.25 Å | IR spectroscopy [3] | Affects hydrogen bonding capability |
| Cα-Cβ Bond Length | 1.34-1.35 Å | 1.35-1.36 Å | X-ray crystallography | Related to electron density distribution |
| C=O Stretching Frequency | 1670-1675 cm⁻¹ | 1650-1655 cm⁻¹ | FT-IR spectroscopy [3] | Characteristic signature for conformer identification |
| Energy Difference | 0 kJ/mol (reference) | 2-3 kJ/mol higher | Boltzmann distribution from temperature-dependent IR [3] | Determines population ratio (~70:30 at room temperature) |
| Dipole Moment | Higher by 0.5-1.0 D | Lower | Solvatochromic effects | Affects solvation and membrane permeability |
The following diagram illustrates the comprehensive computational workflow for studying chalcone conformations:
Figure 1: Computational workflow for chalcone conformational analysis. The process begins with structure preparation and proceeds through multiple computational levels, with experimental validation methods (green nodes) providing critical verification of computational predictions.
The computational protocols outlined in this document enable rational design of chalcone-based therapeutics with optimized biological activities. For anti-inflammatory applications targeting lipoxygenase (LOX) enzymes, combined docking and molecular dynamics studies have revealed that specific chalcone conformers form stable complexes with the enzyme active site, with the s-cis conformer demonstrating superior binding stability in many cases [2]. These computational predictions align with experimental findings showing that chalcone derivatives exhibit significant LOX inhibition, with efficiency influenced by substituents on the aromatic rings. For instance, electron-donating groups at position 4 of ring B generally enhance activity, while electron-withdrawing groups may reduce it, depending on the specific enzyme target [2].
Beyond pharmaceutical applications, these computational methods support the development of chalcone-based corrosion inhibitors for industrial applications. Studies demonstrate that chalcone derivatives effectively inhibit mild steel corrosion in acidic environments, with computational approaches (DFT and MD simulations) providing insights into their adsorption mechanisms on metal surfaces [5]. The planar geometry of chalcones and presence of heteroatoms facilitate strong adsorption, with inhibition efficiencies reaching up to 95% at optimal concentrations [5]. Computational parameters such as HOMO-LUMO energy gaps, Fukui indices, and molecular electrostatic potentials correlate with experimental inhibition efficiencies, enabling predictive design of improved corrosion inhibitors.
The integrated computational and experimental approach outlined in these application notes provides researchers with robust protocols for studying chalcone conformations and their relationship to biological activity and functional properties. The combination of quantum chemical calculations, molecular dynamics simulations, and docking studies offers a comprehensive toolkit for understanding structure-activity relationships in chalcone derivatives. Validation of computational predictions through NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy remains essential for confirming the accuracy of these models [2] [3].
Future developments in chalcone conformational analysis will likely leverage machine learning approaches to predict conformational preferences and biological activities based on molecular descriptors, potentially reducing the need for extensive computations. Additionally, the incorporation of enhanced sampling methods in molecular dynamics simulations will provide more comprehensive exploration of conformational space and more accurate predictions of binding affinities. As computational resources continue to advance, the integration of QM/MM methods in docking and dynamics simulations will offer increasingly accurate predictions of protein-chalcone interactions, further accelerating the design of optimized chalcone derivatives for pharmaceutical and industrial applications.
A foundational challenge in studying cis-chalcones is their thermodynamic instability relative to the trans-isomers. The search results confirm that the trans (E) isomer is overwhelmingly more prevalent and stable [1] [2]. Consequently, specific protocols for isolating cis-chalcones are not commonly detailed. The general workflow for obtaining and studying them involves the following stages:
The synthesis of the basic chalcone scaffold is universally achieved via the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a benzaldehyde and an acetophenone derivative [3] [2] [4]. As noted, this primarily yields the trans-isomer. Research into cis-chalcones therefore often requires subsequent photochemical isomerization (e.g., using UV light) followed by careful chromatographic separation (e.g., HPLC) to obtain the pure cis-conformer.
Confirmation of the cis-configuration is crucial. As highlighted in the search results, ¹H-NMR spectroscopy is a key tool. For specific β-hydroxy chalcones, the cis (Z) configuration is characterized by a distinctive downfield hydrogen-bonded -OH proton near δ 15–17 and one olefinic proton near δ 7.0–8.5 [1]. More definitive structural evidence can be obtained from X-ray crystallography [3] [1].
Once isolated, chalcones can be evaluated using a suite of standard biological assays. The table below summarizes key protocols relevant to the therapeutic areas most commonly associated with chalcones, such as neurodegenerative diseases, cancer, and infectious diseases [3] [5] [2].
| Assay Type | Detailed Experimental Protocol | Key Readout & Data Interpretation |
|---|---|---|
| Enzyme Inhibition [3] | Target: Recombinant human MAO-B. Procedure: Incubate enzyme with test chalcone (in DMSO) and substrate. Controls: Include a known inhibitor (e.g., selegiline) as positive control, and DMSO as vehicle control. | Measurement: Spectrophotometric/fluorometric monitoring of product formation. Result: Calculate IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). A submicromolar Kᵢ indicates high potency [3]. |
| Antiproliferative/Cytotoxicity [2] | Cell Lines: Use relevant cancer (e.g., A549 lung, MDA-MB-468 breast) and non-cancerous (e.g., MCF10A breast, HepG2 liver) lines. Procedure: MTT/XTT assay. Seed cells, treat with chalcone for 48-72 hrs, add reagent, and measure absorbance. | Calculation: Determine IC₅₀ values. Interpretation: Compare IC₅₀ between cancer and normal cells; a lower IC₅₀ in cancer lines suggests selective toxicity. Values in low micromolar range are promising [2]. |
| Anti-parasitic Activity[caption:9] | Organism: S. mansoni adult worms. Procedure: Incubate worms in vitro with chalcones. Use praziquantel as positive control and DMSO as negative control. Monitor over 1-5 days. | Evaluation: Assess worm mortality, paralysis, and tegument (outer layer) damage. Result: Report percentage of mortality and LC₅₀ (lethal concentration 50). Significant tegumental changes indicate mechanism of action [4]. |
| Neuroprotection [3] | Model: 6-OHDA-induced toxicity in SH-SY5Y neuroblastoma cells. Procedure: Pre-treat cells with chalcone, then co-treat with chalcone and 6-OHDA. Measure cell viability. | Measurement: Use MTS or similar viability assay. Interpretation: A statistically significant increase in viability in the "chalcone + 6-OHDA" group vs. "6-OHDA only" group confirms neuroprotective effect [3]. |
The biological activity of chalcones is highly dependent on their chemical structure. The search results consistently highlight several key features that influence potency and selectivity, which should guide the design of cis-chalcone analogs.
The core α,β-unsaturated carbonyl system is essential for the pharmacological activity of chalcones, as steric hindrance or saturation of the double bond significantly reduces activity [1]. The search results also emphasize that bulky, lipophilic substituents on the aromatic rings (e.g., biphenyl, naphthyl) can enhance potency against targets like M. tuberculosis and cancer cell lines [2], while specific hydroxylation patterns are linked to antioxidant and cytotoxic effects [1] [2].
Future research on this compound conformers should focus on:
This guide outlines common causes and evidence-based solutions for unintended cis-trans isomerization.
| Problem Area | Specific Issue | Recommended Solution | Key Experimental Evidence |
|---|---|---|---|
| Reaction Conditions | Thermal energy inducing isomerization | Keep reaction temperature below 120°C; use inert (N₂) atmosphere to prevent radical formation [1]. | Oleic acid isomerization is minimal below 120°C; significant under oxidizing conditions at >180°C [1]. |
| Reaction Conditions | Oxidizing conditions promoting radical pathways | Use degassed solvents; purge with inert gas (N₂, Ar); add radical inhibitors [1]. | Isomerization of oleic acid "can occur obviously only under oxidizing condition" [1]. |
| Molecular Design | Flexible amide bonds in peptoids | Incorporate side chains with specific steric and stereoelectronic features to shift equilibrium [2]. | Strategic side-chain incorporation can favor one isomeric form, enabling well-defined oligomers [2]. |
| Molecular Design | Isomerization-prone chromophores | Use a "locked" chromophore design with a covalent bridge across the reactive bond [3]. | A locked chromophore with a covalent bridge was predicted to prevent isomerization in photoactive proteins [3]. |
| Synthetic Pathway | Inherently isomerizing reaction steps | Employ an aromaticity-breaking rearrangement to construct the backbone, avoiding a direct rotation pathway [4]. | Using a sulfonyl-activated pyrrole in an aza-Piancatelli-type rearrangement successfully produced a linear, open-form amino DASA [4]. |
This protocol is ideal for reactions involving unsaturated compounds at elevated temperatures.
This method helps predict if a heterocyclic substrate will undergo a ring-opening rearrangement without isomerization.
4e), CDCl₃ NMR solvent, NMR spectrometer.Why is controlling cis-trans isomerization critical in drug development? The biological activity of a molecule is highly dependent on its three-dimensional shape. An undesired isomer can have drastically reduced efficacy, no activity, or even unintended side effects. Controlling this ensures the synthesis produces the correct, therapeutically active compound [2].
Can a molecule still function if isomerization is prevented? Surprisingly, yes. Research on photoactive yellow protein (PYP) showed that even when the chromophore was "locked" with a covalent bridge or replaced with a non-isomerizing triple-bond analogue, the protein could still undergo a functional photocycle. This indicates that for some systems, alternative activation mechanisms, such as carbonyl group rotation, can be sufficient [3].
The following diagram visualizes the experimental strategy for preventing isomerization, integrating the protocols and guides above.
Diagram Title: Isomerization Prevention Strategy Workflow
The fundamental issue is that the cis (Z) configuration of chalcones is thermodynamically less stable than the trans (E) isomer [1] [2]. The table below outlines the key factors behind this instability.
| Factor | Description & Impact on Stability |
|---|---|
| Thermodynamic Instability | The trans isomer is more stable due to less steric hindrance (no crowding between carbonyl group and ring B) [1]. The cis isomer is a kinetically controlled product that tends to isomerize to the stable trans form [1]. |
| Conformational Isomers | Each geometric isomer (E or Z) exists as two conformers, s-cis and s-trans, based on arrangement around the sigma bond. Stability depends on total energy and steric effects [2]. |
| External Triggers | Isomerization can be induced by light (photochemical) and thermal energy [2]. This makes the cis form metastable and prone to reverting. |
While direct storage protocols are lacking, you can design experiments based on the stability principles. The following workflow outlines a systematic R&D approach.
Here are practical steps for the approaches shown in the diagram:
Computational Stability Analysis: Use Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311G(d,p) to calculate the total energy and Gibbs free energy of your specific this compound and its trans isomer [2] [3]. The energy difference quantitatively indicates thermodynamic driving force for isomerization. Analyze the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to understand electronic structure and reactive sites [3].
Stability-Indicating HPLC Assay: Employ Reversed-Phase Liquid Chromatography (RPLC) to monitor the cis/trans ratio. Consider using inert HPLC columns with passivated hardware to improve peak shape and analyte recovery for metal-sensitive or delicate compounds [4]. For method development, newer columns like biphenyl phases can offer alternative selectivity helpful for separating isomers [4].
Derivatization to Enhance Stability: Based on your computational and analytical results, explore chemical modification. Introducing specific substituents can alter the electronic structure and steric bulk, potentially increasing the energy barrier for isomerization and improving kinetic stability.
What is the most stable conformation of a chalcone? For most chalcones, the s-cis* conformation of the *E isomer is the most stable. DFT calculations show s-cis has better planarity and lower total energy than the s-trans conformer due to reduced steric effects [2].
Why might my this compound sample show degradation upon analysis by HPLC? Degradation could occur during analysis. If using a standard stainless-steel HPLC system, metal surfaces might catalyze decomposition or isomerization of the metal-sensitive this compound [4]. Use inert or bio-inert HPLC systems with passivated metal-free fluid paths and columns to prevent this [4].
The fundamental reason is its thermodynamic instability. In natural sources, the trans (E) isomer of chalcones is overwhelmingly dominant because it is thermodynamically more stable; the molecular structure has no steric crowding between the carbonyl group and the B aromatic ring [1]. Consequently, cis-chalcones do not accumulate to appreciable degrees in most plants [2].
Although some natural retrochalcones (like Licochalcone A from Glycyrrhiza inflata) have been observed to undergo rapid trans-to-cis photoisomerization when their solutions are exposed to sunlight, the isolated natural product is still initially obtained in the trans configuration [3]. This photoisomerization, while useful, adds a layer of complexity to handling and analysis.
Since direct isolation from nature is not feasible, the primary strategy is to synthesize the more stable trans-chalcone and then convert it to the cis isomer. The table below summarizes the main methodological approaches.
| Method | Key Feature | Key Consideration / Elution Condition |
|---|---|---|
| Photoisomerization [3] | Light-induced conversion of trans to cis. | Uses long-wavelength light; process is reversible. |
| Biotransformation [2] | Whole-cell biocatalysis using cyanobacteria. | Can proceed through a cis-chalcone intermediate; high yielding for DHC. |
| Semi-Preparative HPLC [3] | Isolates cis-isomer after it has been formed. | Uses a C18 column (e.g., YMC-Pack ODS AQ) with Acetonitrile/Water gradient. |
Here are detailed methodologies for the two most direct approaches to obtaining and isolating cis-chalcone.
This protocol is adapted from research on Licochalcone A [3].
This protocol describes the use of whole cyanobacteria cells, which can reduce chalcone to dihydrochalcone (DHC) via a cis-chalcone intermediate [2].
Low Yield of cis-Isomer after Photoisomerization:
Instability of Isolated cis-Chalcone:
The following diagram illustrates the logical workflow and decision process for obtaining cis-chalcone, integrating the methods discussed above.
The primary difficulties arise from the instability of the cis isomer and its co-elution with the more stable trans form during chromatography. The table below outlines the main issues and practical solutions.
| Challenge | Root Cause | Practical Solution | Key Experimental Parameters |
|---|
| Low Stability & On-Column Isomerization [1] | The cis isomer is thermodynamically less stable and can revert to the trans form, especially under heat or light. | Perform all purifications under strict light-free conditions (e.g., using amber glassware, covering equipment with foil) and at reduced temperatures [2] [3]. | • Use amber vials and glassware. • Conduct procedures in a dark room or under safe red light. • Maintain ambient temperature below 25°C. | | Inadequate Chromatographic Resolution [4] | The cis and trans isomers have very similar physicochemical properties, making them difficult to separate with common reverse-phase (C18) HPLC. | Utilize Normal-Phase Liquid Chromatography (NPLC). The specific bonded phases in NPLC are more effective at differentiating between the isomers' geometry [4]. | • Stationary Phase: Zorbax ODS, LiChrospher 100 Diol, Spherisorb AP (n-propylpicryl ether bonded to silica gel) [4]. • Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. | | Isomerization During Post-Purification Handling [2] | Isolated cis-chalcone fractions can isomerize when concentrated or stored, especially if exposed to light. | After collection, evaporate solvents immediately using a cold trap and rotary evaporator. Store the purified compound in the dark at -20°C [2]. | • Use low-temperature rotary evaporation. • Flush storage vials with an inert gas (N₂ or Ar) before sealing. |
The following diagram illustrates a recommended workflow that incorporates the solutions from the table above to guide users through a successful purification process.
Sample and Environment Preparation
Chromatographic Separation
Fraction Collection and Analysis
Concentration and Storage
Q1: My this compound purified well but degraded in solution at room temperature within hours. What can I do?
Q2: I suspect my "pure" this compound fraction is contaminated with the trans isomer. How can I confirm its purity and identity?
Q3: Why is Normal-Phase HPLC (NPLC) recommended over the more common Reverse-Phase (RP-HPLC)?
Here are detailed methodologies for the strategies outlined above.
This is the most direct method, starting from the readily available trans isomer.
To circumvent stability issues, you can synthesize rigid analogs that mimic the cis conformation [1]. The following workflow illustrates the Nazarov cyclization, a key method for this approach.
While this yields dihydrochalcones, it demonstrates the potential of biocatalysis for high regiospecificity, a principle that may be applicable to cis-selective reactions [2].
Confirming the successful synthesis of the cis isomer is crucial. The table below outlines key spectroscopic characteristics for distinguishing cis from trans isomers.
| Technique | Key Diagnostic Feature for cis-Chalcone | Notes |
|---|---|---|
| ¹H NMR [3] [4] | HA & HB Protons: Appear as two distinct doublets. Chemical shifts around δ 7.8-8.3 ppm. | In trans, these protons are also doublets but with a characteristic large coupling constant (J ~ 15-16 Hz). For cis, J is typically smaller (~12 Hz). |
| ²D-NOESY NMR [3] | Spatial Proximity: Shows a correlation signal between proton H2 (on ring A) and proton HB (on the alkene). | This through-space interaction is a strong confirmation of the cis geometry. |
| IR Spectroscopy [5] | C=O Stretch: The vibrational frequency is sensitive to conformation and solvent polarity. | DFT calculations can predict the expected shifts for cis conformers in different solvents [5]. |
| Computational Analysis (DFT) [5] | Stability & Geometry: Used to calculate the lowest-energy conformation and compare proton-proton distances with NOESY data. | Confirms the assigned structure and explains stability trends based on substituents. |
Here are answers to frequently asked questions regarding challenges in cis-chalcone synthesis.
FAQ: My cis-chalcone keeps converting back to the trans isomer. How can I stabilize it? Answer: This is expected as the trans form is thermodynamically more stable [6] [7]. To mitigate this:
FAQ: I am getting a mixture of products. How can I improve selectivity? Answer:
FAQ: My Nazarov cyclization yield is low. What can I do? Answer: The traditional method using neat TFA under microwave irradiation gives higher yields (~72%) but uses hazardous chemicals. The greener method (BF₃·OEt₂ in 4-MeTHP) is more sustainable but gives a lower yield (~35%). You must balance yield requirements with safety and environmental considerations [1].
Q1: What makes cis-chalcone compounds particularly light-sensitive? The core structure of chalcones features an α,β-unsaturated carbonyl system. This system, specifically the carbon-carbon double bond in the propenone chain, can absorb light energy, making it susceptible to trans-cis photoisomerization [1] [2]. The cis isomer is generally less stable than the trans form due to steric hindrance between the carbonyl group and the B aromatic ring [1] [3].
Q2: What is the primary photochemical reaction I should be concerned with? The main reaction is photoisomerization. Upon exposure to light, the more stable trans chalcone can convert to the cis isomer, and the cis isomer can revert back to the trans form. This establishes a photostationary state where both isomers coexist [1] [4]. For 4′-hydroxychalcones, this process has been observed even during biotransformation experiments in yeast cultures exposed to light [4].
Q3: What are the best practices for storing chalcone solutions?
Q4: How can I confirm if my sample has undergone photoisomerization? A combination of analytical techniques is most effective:
| Problem & Possible Symptoms | Root Cause | Solution |
|---|---|---|
| Unexpected Reaction Outcome / Low yield of desired product; Formation of side products. | Isomerization altered the compound's reactivity before or during the reaction [4]. | Use light-protected apparatus (e.g., foil-wrapped flasks). Work under safe lighting (e.g., red or yellow LED). Monitor reaction composition with HPLC. |
| Inconsistent Analytical Results / Varying NMR/HPLC data for the same sample over time. | Sample isomerizing on the bench or inside analytical equipment [4]. | Keep samples in the dark before analysis. Use amber vials for HPLC. For NMR, note that prolonged data acquisition might allow isomerization. |
| Loss of Biological Activity / Potency of a bioactive chalcone solution decreases upon storage. | The active isomer (e.g., trans) has converted to a less active cis form [3] [2]. | Re-analyze the stored sample (HPLC) to check isomer ratio. Re-purify if necessary. Re-prepare fresh solutions with strict light avoidance. |
This is a common method for synthesizing the parent trans-chalcones.
This protocol uses yeast to selectively hydrogenate the double bond, mitigating light-sensitivity issues.
This protocol helps characterize the photostability of your chalcone.
The following diagrams outline the core experimental workflow for handling these compounds and the photochemical process you are managing.
Diagram 1: Experimental Workflow for Light-Sensitive Chalcones. This flowchart integrates the key handling practices and troubleshooting steps into a standard experimental procedure.
Diagram 2: Chalcone Photoisomerization Equilibrium. This diagram illustrates the reversible photochemical reaction between the trans and cis isomers of chalcone, which is the core stability challenge.
The primary goal is to separate the cis isomer from its trans counterpart and other sample components.
HPLC is a powerful technique for separating chalcone isomers. A key study compared retention mechanisms on different normal-phase (NP) stationary phases [3].
| Stationary Phase Type | Similarity to Silica | Effectiveness in Separating E-s-cis from Z-s-cis Isomers |
|---|---|---|
| Silica | Benchmark | Baseline for comparison [3] |
| Amino (NH2) | High (Homoenergetic) | Good, but separation varies [3] |
| Diol (DIOL) | High (Homoenergetic) | Good, but separation varies [3] |
| Cyano (CN) | High (Homoenergetic) | Good, but separation varies [3] |
| DNAP | Low | Shows notable differences in separation from silica [3] |
Experimental Protocol (Based on [3]):
While a specific method for this compound is not available, a recently developed and validated UV-Vis method for total trans-chalcone content provides a valuable reference framework [4].
Experimental Protocol (Adapted from [4]):
Q1: Why is my this compound peak area decreasing during HPLC analysis? This is likely due to isomerization to the trans form. Ensure your sample is kept cool and protected from light. Also, verify that your HPLC method conditions (e.g., mobile phase pH, temperature) are not promoting this reaction.
Q2: How can I confirm the identity of the this compound peak in my chromatogram? The most definitive way is to use an authentic standard. Lacking that, you can collect the fraction corresponding to the suspected cis peak and confirm its structure using techniques like NMR, looking for the characteristic Z-isomer signals [1].
Q3: My method lacks specificity. How can I improve it? Ensure your chromatographic separation (HPLC) is robust. Refer to the table on stationary phases and optimize your mobile phase to achieve baseline separation between the cis isomer, trans isomer, and other sample components [3].
Q4: What are the critical parameters to validate in my quantification method? For a quantitative analytical method, you must evaluate specificity, linearity, accuracy, precision (repeatability), and the limits of detection and quantification (LOD/LOQ) [5] [4].
cis-Chalcone Core Structure and Conformers The diagram below illustrates the general structure of a cis-chalcone and the specific conformers discussed in recent research [1].
Comparative Properties of cis-Chalcone Conformers The following table summarizes key stability and thermodynamic findings from a 2024 DFT study [1].
| Chalcone Conformer | Relative Stability | Thermal Energy (T-E) | Entropy (S) | Heat Capacity (Cv) | Vibrational Frequency Shift (vs. unsubstituted CA) |
|---|---|---|---|---|---|
| 1-Butenyl Chalcone (1-BC) | Greatest stability [1] | Not specified | Not specified | Not specified | 7 cm⁻¹ (gas), 6 cm⁻¹ (n-hexane), 6 cm⁻¹ (ethanol) [1] |
| Divinyl Chalcone (DVC) | Lower than 1-BC | Not specified | Not specified | Not specified | Shifts observed, less than 1-BC [1] |
| E-propenyl Chalcone (E-PC) | Lower than 1-BC | Not specified | Not specified | Not specified | Shifts observed, less than 1-BC [1] |
| 2-Butenyl Chalcone (2-BC) | Lower than 1-BC | Highest values [1] | Highest values [1] | Highest values [1] | Not specified |
> Note on solvent effects: The stability and vibrational properties of these conformers are significantly influenced by solvent polarity, with results characterized in gas, n-hexane, and ethanol phases [1].
To establish Structure-Activity Relationships (SAR) for chalcone derivatives, researchers employ a combination of computational and experimental techniques.
Computational Methodology (DFT Calculations)
Experimental Workflow for SAR The overall process of designing, synthesizing, and evaluating active chalcone derivatives is shown below [2] [3].
While most research focuses on trans-chalcones, the data reveals crucial SAR trends for chalcone scaffolds.
Design of Hybrid Chalcones for Enhanced Antitumor Activity
Therapeutic Potential of Pyrazolic Chalcones
The table below summarizes quantitative binding data for various chalcone derivatives against different protein targets. Please note that these studies primarily involve the more common and stable trans-configured chalcones or do not specify the isomer [1] [2] [3].
| Compound / Identifier | Target Protein | Experimental Binding Affinity / Activity | Experimental Method |
|---|---|---|---|
| Compound 16 [1] | MDM2 (p53-binding site) | Identified as an inhibitor; stable binding predicted [1]. | Docking & Molecular Dynamics (MD) Simulations [1] |
| Compound 17 [1] | Pro-apoptotic pathway | Induces apoptosis; increases cleaved PARP, decreases Bcl-2 [1]. | Analysis of Apoptotic Markers [1] |
| Chalcone 1 (4-methyl) [2] | Lipoxygenase (LOX-1, 5-LOX, 15-LOX-1) | Binding poses and stability assessed [2]. | Molecular Docking, MD & STD-NMR [2] |
| Chalcone 2 (4-chloro) [2] | Lipoxygenase (LOX-1, 5-LOX, 15-LOX-1) | Binding poses and stability assessed [2]. | Molecular Docking, MD & STD-NMR [2] |
| Licochalcone A [3] | Topoisomerase I | Dose-dependent inhibition (18.5 - 295.5 μM) [3]. | Topoisomerase I Relaxation Assay [3] |
| Isoliquiritigenin [3] | Topoisomerase I | IC₅₀ = 178 μM [3]. | In vitro enzymatic assay [3] |
Here are the detailed methodologies for the key experiments cited in the table, which are crucial for validating binding affinity.
This computational approach predicts how a small molecule (like a chalcone) binds to a protein target.
This experimental technique directly studies ligand binding in solution.
This assay measures the direct functional inhibition of topoisomerase enzymes.
To help visualize the process of studying chalcone binding and the core structure of these compounds, the following diagrams were created using Graphviz per your specifications.
Diagram 1: A workflow for conducting chalcone binding affinity studies, integrating both computational and experimental methods.
Diagram 2: The core scaffold of chalcones and key structural factors that influence their binding affinity and biological activity.
The available data highlights several important points for researchers:
Chalcones are naturally occurring compounds with a basic structure of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system [1]. This structure allows for two geometric isomers:
The core structural difference lies in the spatial arrangement around the central double bond, which significantly influences the molecule's overall shape, electronic distribution, and how it fits into a biological target like a protein's binding pocket [1].
Because cis-chalcones are rarely isolated, studying them requires a computational workflow that starts with generating a reliable 3D model. The diagram below outlines this process.
Since stable cis-chalcones are uncommon, the first step is to computationally generate and optimize the structure.
Once you have the prepared ligand and protein, you can proceed with docking.
After docking, the results need careful interpretation.
The table below summarizes the main advantages and challenges of working with cis-chalcones.
| Feature | Description & Research Implication |
|---|
| Conformational Stability | The cis-isomer is less stable than the trans-form due to steric clash between the carbonyl and the B-ring [1]. Implication: Confirms the need for DFT optimization prior to docking. | | Electronic Properties | The conjugated π-system is delocalized across the entire molecule, affecting its redox potential and how it interacts with proteins [1] [4]. Implication: Quantum chemical parameters (HOMO/LUMO, MEP) from DFT can predict reactivity. | | Synthetic Scarcity | Very few stable, naturally occurring cis-chalcones are available for experimental testing [3]. Implication: Highlights the value of computational studies to predict activity before complex synthesis. |
Given the current state of research, here is a practical approach to advance your work:
The table below summarizes the key experimental findings for the chalcone isomers E-α-p-OMe-C6H4-TMC and its Z-isomer, Z-α-p-OMe-C6H4-TMC [1].
| Isomer | Biological Activity | Observed Effect | Key Mechanism(s) Investigated |
|---|---|---|---|
| E-α-p-OMe-C6H4-TMC | Distinct antiapoptotic (cytoprotective) | Statistically significant, dose-dependent reduction in staurosporine-induced apoptosis; no toxic effects observed [1]. | Induces HO-1 protein expression and activity; activates Nrf2 pathway; inhibits NF-κB pathway; reduces ROS production [1]. |
| Z-α-p-OMe-C6H4-TMC | No significant cytoprotective activity | No statistically significant antiapoptotic effect was observed in the same model [1]. | Information not provided in the available study [1]. |
The comparative data in the table above was generated using the following experimental protocol [1]:
The cytoprotective effect of the active E-isomer operates through a specific pathway, which can be visualized in the diagram below. The Z-isomer does not appear to activate this pathway significantly [1].
Figure 1: Proposed cytoprotective mechanism of the E-isomer of α-p-OMe-C6H4-TMC. The pathway highlights induction of HO-1 via Nrf2 activation and simultaneous inhibition of NF-κB, leading to reduced apoptosis [1].
The dramatic difference in activity between the E- and Z-isomers underscores critical factors for your research:
The core structure of chalcones is a 1,3-diaryl-2-propen-1-one system [1]. The trans isomer is generally recognized as the thermodynamically more stable and prevalent form [1] [2]. The table below summarizes how specific structural features are linked to biological activities based on recent research.
Table 1: Chalcone Structural Features and Associated Biological Activities
| Structural Feature / Compound | Biological Activity | Proposed Mechanism / Target | Key Experimental Findings |
|---|---|---|---|
| α,β-unsaturated carbonyl [2] [3] | Broad anticancer, anti-inflammatory | Michael addition receptor; binds to nucleophiles like cysteine thiols [2] | Essential for reactivity; core to mechanism of action [2]. |
| Thioderivative (Compound 4) [4] | Anti-colorectal cancer | Inhibits NF-κB & STAT3 signaling; reduces COX-2 expression [4] | IC~50~: 2 µM (DLD-1 cells); inhibited STAT3 activation (21-22%) & p65 nuclear levels (22-26%) [4]. |
| Thioderivative (Compound 5) [4] | Anti-colorectal cancer | Inhibits NF-κB; activates Nrf2 signaling pathway [4] | IC~50~: 11-13 µM; reduced p50 nuclear levels (21-23%); activated Nrf2 [4]. |
| SHG-44 [5] | Anti-glioblastoma | miRNA-mediated; induces apoptosis & cell cycle arrest [5] | Dose-dependent reduction in viability, migration, colony formation in U87MG & U251MG cells [5]. |
| Methoxy substitutions [2] | Enhanced anticancer activity | Modulation of lipophilicity, target interactions [2] | Correlated with potent anti-angiogenic and anti-proliferative effects [2]. |
| Hydroxyl groups [2] | Antioxidant, pro-apoptotic | Inhibition of key cell proliferation enzymes [2] | Enhances interaction with molecular targets; improves efficacy [2]. |
To evaluate the efficacy of chalcone compounds, researchers employ a standard set of in vitro and in silico methods. Here are the detailed protocols for key assays cited in the results above:
Chalcones exert their therapeutic effects by modulating critical cellular signaling pathways. The diagram below illustrates the primary pathways targeted, based on the evidence from your search results.
Diagram Title: Chalcone Modulation of Key Signaling Pathways in Cancer
This diagram synthesizes evidence showing that chalcones simultaneously inhibit pro-cancerous pathways (NF-κB, STAT3) while activating a protective antioxidant response (Nrf2) [2] [4].
The collective data suggests that efficacy is less dependent on cis/trans conformation and more on strategic chemical modifications:
Chalcones are simple chemical scaffolds, known as 1,3-diaryl-2-propen-1-ones, and are precursors to many flavonoids [1] [2]. Their key chemical feature is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows them to form covalent bonds with nucleophilic residues on target proteins, a mechanism central to their biological activity [3] [4].
The table below summarizes the primary signaling pathways and targets investigated for chalcone derivatives.
| Signaling Pathway / Target | Biological Role in Cancer | Evidence in Chalcone Research |
|---|---|---|
| JAK/STAT Pathway [3] [5] [4] | Regulates cell proliferation, survival, and immune responses; constitutive activation promotes tumor growth. | Specific derivatives inhibit JAK1/JAK2 phosphorylation, reduce STAT1/STAT3 activation, and downregulate downstream target genes [5] [4]. |
| NF-κB Pathway [3] [4] | A key transcription factor in inflammation and cell survival; chronic activation is linked to carcinogenesis. | Chalcones inhibit pathway activation, reduce NF-κB target gene expression, and modulate regulators like COX-2 [3] [4]. |
| Microtubule Assembly [1] | Essential for cell division and maintaining cell shape. | Certain chalcone derivatives act as inhibitors, disrupting mitosis in cancer cells [1]. |
| Induction of Apoptosis [1] [5] | The process of programmed cell death, often evaded by cancer cells. | Multiple derivatives induce apoptosis through cleavage of PARP and caspases, and by modulating proteins like survivin and p53 [1] [5] [4]. |
| Cell Cycle Arrest [4] | Halting the uncontrolled division of cancer cells. | Demonstrated to cause cell cycle arrest at the G2/M phase [4]. |
This signaling pathway diagram illustrates how chalcone derivatives interact with key cancer-related targets:
The diagram shows chalcones can simultaneously inhibit multiple pro-cancerous signaling pathways, with the JAK/STAT and NF-κB pathways being key targets [3] [5] [4].
To illustrate how target selectivity is investigated, here is a generalized experimental workflow based on common methodologies in the literature [5] [4].
A typical study might involve the following key protocols: